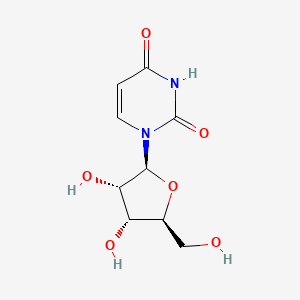

1-((2S,3S,4R,5S)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione

Übersicht

Beschreibung

1-((2S,3S,4R,5S)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C9H12N2O6 and its molecular weight is 244.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-((2S,3S,4R,5S)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((2S,3S,4R,5S)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

RNA Pseudouridylation

L-Uridine plays a role in the pseudouridylation of RNA, which is the conversion of uridine to pseudouridine in RNA molecules. This modification can occur in various RNAs, including tRNAs and mRNAs, and has implications for RNA stability and function .

Cancer Therapy

Research suggests that targeting uridine production or uptake could be a promising direction for cancer therapy. By blocking these pathways, it may be possible to starve certain cancer cells that rely on uridine .

Antimicrobial Agents

Uridine derivatives have been studied for their potential as antimicrobial agents. Modifications with aliphatic chains and aromatic groups have produced new derivatives that are being evaluated for their antimicrobial properties .

Metabolic Diseases and Tumors

Uridine supplementation has been linked to benefits in metabolic diseases and tumors. It can increase protein O-GlcNAcylation and promote synaptic membrane synthesis, which are important processes in the cerebral cortex and hippocampus .

Wirkmechanismus

Target of Action

L-Uridine, a pyrimidine nucleoside, plays a pivotal role in various biological processes . It primarily targets Uridine Phosphorylase 1 (UPP1), an enzyme that catalyzes the reversible cleavage of uridine to ribose-1-phosphate and uracil . UPP1 expression responds to growth factors and TNF-α via MAPK and NFB signaling in cancer cells .

Mode of Action

L-Uridine is utilized for its ability to compete with 5-fluorouracil (5-FU) metabolites for incorporation into the genetic material of non-cancerous cells . It reduces toxicity and cell-death associated with two cytotoxic intermediates: 5-fluoro-2’-deoxyuridine-5’-monophosphate (FdUMP) and 5-fluorouridine triphosphate (FUTP) .

Biochemical Pathways

L-Uridine maintains metabolic homeostasis during growth and cellular stress . When glucose is scarce, some cells can switch to alternative fuel sources, such as uridine . UPP1 facilitates proliferation in glucose-deprived, uridine-supplemented cells . A genome-wide CRISPR-Cas9 screen determined that genes of the non-oxidative pentose phosphate pathway and glycolysis were also required, alongside PGM2 . PGM2 connects uridine to central carbon metabolism via ribose phosphate isomerization .

Pharmacokinetics

The pharmacokinetics of L-Uridine in humans has been studied. After an intravenous bolus of a trace amount of radiolabeled uridine, the nucleoside disappeared from the plasma in a triphasic manner, with initial half-lives of 0.57±0.28 and 1.79±0.62 min and a terminal half-life of 17.5±7.3 min . The volume of distribution was 481±70 ml/kg, and the plasma uridine clearance was calculated to be 1.70±0.42 l/min .

Result of Action

L-Uridine promotes the formation of cell membranes and synaptic structures in neurons, rejuvenates aged stem cells, stimulates regeneration of various tissues, and even has anti-aging effects . It also maintains metabolic homeostasis during growth and cellular stress .

Action Environment

The maintenance of blood-mobilized uridine is orchestrated at the organism level. Synthesis is mediated by adipocytes, the liver, and potentially erythrocytes, while the liver orchestrates breakdown . Tight control is crucial, as uridine nucleotides have signaling roles and uridine itself is connected to the physiological hunger response and body temperature changes .

Eigenschaften

IUPAC Name |

1-[(2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6-,7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRTQHJPVMGBUCF-PSQAKQOGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@@H]2[C@H]([C@H]([C@@H](O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-Amino(ethyl)-2-methylanilino]-1-ethanol](/img/structure/B1362691.png)

![1-(3-Methoxy-benzyl)-[1,4]diazepane](/img/structure/B1362696.png)